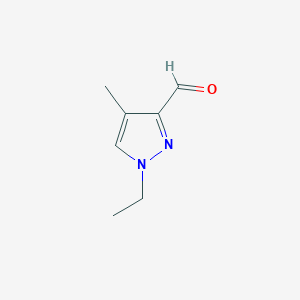
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (EMMP) is an aldehyde compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of other compounds, and its properties and reactivity have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is not fully understood. It is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. The reaction is thought to occur through an SN2 mechanism, with the 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde molecule acting as a leaving group. The reaction is thought to proceed through a series of intermediates, with the product being formed through a series of proton transfer reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde are not well understood. It is believed to have some effects on the metabolism of other compounds, but its exact mechanism of action is not known. It is also believed to have some effect on the immune system, but the exact mechanism of action is not known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in lab experiments include its low cost, its stability in aqueous solutions, and its relatively low toxicity. Its reactivity makes it an ideal reagent for organic synthesis, and its low cost makes it an attractive choice for research. However, it is important to note that 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a highly reactive compound, and it should be handled with caution in the laboratory.
Orientations Futures
There are a number of potential future directions for research involving 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. Additionally, further studies into its reactivity and its potential uses as a catalyst could lead to new and improved synthetic methods. Finally, further research into its potential uses as an intermediate in the synthesis of other compounds could lead to new and improved synthetic pathways.
Méthodes De Synthèse
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde can be synthesized through the reaction of ethyl acetoacetate, 4-methylpyrazole, and hydrochloric acid. The reaction is performed in an aqueous solution, and the product is separated from the reaction mixture by extraction with ether. The reaction is typically carried out at room temperature, and the yield of the product can be increased by the addition of a catalyst such as piperidine.
Applications De Recherche Scientifique
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, to study the properties of other compounds, and to investigate the reactivity of various substrates. It has also been used as a catalyst in the synthesis of other compounds, and as a starting material for the synthesis of drugs and other pharmaceuticals.
Propriétés
IUPAC Name |
1-ethyl-4-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHMSDIJUVRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)



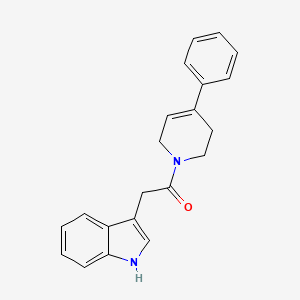


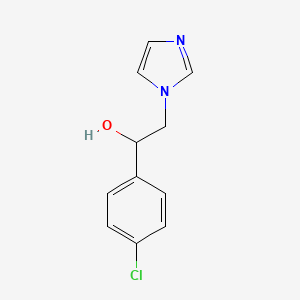

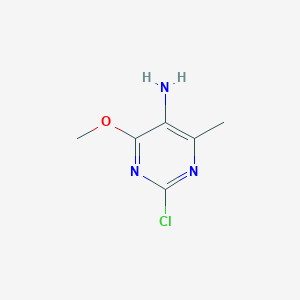
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

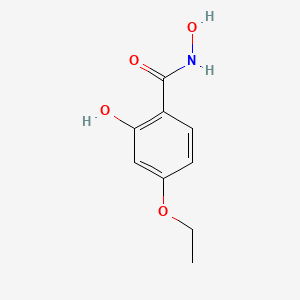
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)